(2-Chlorooxazol-4-YL)methanol

Medicinal Chemistry ADME-Tox Drug-Drug Interactions

(2-Chlorooxazol-4-YL)methanol, with CAS number 706789-06-2, is a heterocyclic small molecule belonging to the oxazole class, characterized by the molecular formula C4H4ClNO2 and a molecular weight of 133.53 g/mol. This compound is specifically distinguished by the presence of a chlorine atom at the 2-position and a hydroxymethyl (-CH2OH) functional group at the 4-position of the 1,3-oxazole ring, rendering it a pivotal, regiospecific building block for medicinal chemistry and organic synthesis.

Molecular Formula C4H4ClNO2
Molecular Weight 133.53 g/mol
CAS No. 706789-06-2
Cat. No. B1312714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorooxazol-4-YL)methanol
CAS706789-06-2
Molecular FormulaC4H4ClNO2
Molecular Weight133.53 g/mol
Structural Identifiers
SMILESC1=C(N=C(O1)Cl)CO
InChIInChI=1S/C4H4ClNO2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2
InChIKeyHMMQMGKNKSNKCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (2-Chlorooxazol-4-YL)methanol CAS 706789-06-2: A Regiospecific 2-Chloro-4-Hydroxymethyl Oxazole Building Block


(2-Chlorooxazol-4-YL)methanol, with CAS number 706789-06-2, is a heterocyclic small molecule belonging to the oxazole class, characterized by the molecular formula C4H4ClNO2 and a molecular weight of 133.53 g/mol . This compound is specifically distinguished by the presence of a chlorine atom at the 2-position and a hydroxymethyl (-CH2OH) functional group at the 4-position of the 1,3-oxazole ring, rendering it a pivotal, regiospecific building block for medicinal chemistry and organic synthesis [1]. Its precise substitution pattern imparts a distinct reactivity profile, enabling selective chemical transformations that are not feasible with other positional isomers, such as (2-Chlorooxazol-5-YL)methanol, and thus defines its unique utility in constructing diverse, complex molecular architectures .

(2-Chlorooxazol-4-YL)methanol: Why Regiospecific Substitution Prevents Direct Replacement


Direct replacement of (2-Chlorooxazol-4-YL)methanol with in-class oxazole analogs, even those sharing the same molecular formula, is precluded by its unique regiospecific arrangement of the chlorine and hydroxymethyl substituents. For instance, the isomeric (2-Chlorooxazol-5-YL)methanol (CAS 1780870-45-2) possesses a fundamentally different spatial orientation of its functional groups, which dictates distinct chemical reactivity and biological target interactions . Similarly, other oxazole derivatives lacking the 4-hydroxymethyl moiety or bearing alternative substituents will exhibit divergent physicochemical properties, as evidenced by significant variations in logP, topological polar surface area (TPSA), and intermolecular interaction profiles [1]. This structural specificity directly translates into non-interchangeable performance in synthetic pathways, particularly in cross-coupling reactions and targeted biological assays, as detailed in the quantitative evidence below [2].

(2-Chlorooxazol-4-YL)methanol: A Quantitative Guide to Differentiated Performance


CYP Enzyme Inhibition Profile: Reduced Liability for Drug-Drug Interactions

In contrast to many oxazole derivatives which exhibit potent CYP inhibition, (2-Chlorooxazol-4-YL)methanol demonstrates a markedly weak inhibition profile against key human cytochrome P450 enzymes. The compound was tested against CYP2E1, CYP2B6, and CYP2A6 in human liver microsomes, yielding IC50 values >20,000 nM (>20 µM) for all three isoforms [1]. This stands in stark contrast to potent oxazole-based CYP inhibitors, such as the cholesterol 24-hydroxylase (CH24H) inhibitor 3f, which has a reported IC50 of 9.8 nM [2]. This low inhibitory potential is a significant differentiator, suggesting a reduced risk of causing drug-drug interactions (DDI) when the compound or its derivatives are used as pharmaceutical intermediates or probes.

Medicinal Chemistry ADME-Tox Drug-Drug Interactions

Cell-Based NQO1 Substrate Activity: Targeted Activation in Cancer Cells

(2-Chlorooxazol-4-YL)methanol exhibits specific substrate activity for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), an attribute that distinguishes it from many other simple oxazole building blocks which are inert in this assay. The compound was evaluated for its ability to undergo NQO1-mediated two-electron reduction in human H1650 non-small cell lung cancer cells, a cell line known to express this enzyme [1]. This substrate activity leads to cell growth inhibition, measured by MTT assay, a phenomenon not observed with NQO1-inert oxazole analogs . The observation of this activity validates its potential as a starting scaffold for the development of NQO1-bioactivated prodrugs, a targeted therapeutic strategy relevant for certain cancers.

Cancer Biology Prodrug Design NQO1-Targeted Therapy

Synthetic Versatility: A Regiospecific Platform for Palladium-Catalyzed Cross-Couplings

The 2-chloro substituent on (2-Chlorooxazol-4-YL)methanol serves as a specific and reactive handle for palladium-catalyzed cross-coupling reactions, a feature that enables the rapid and controlled diversification of the oxazole scaffold. This is in direct contrast to the 5-chloro isomer, (2-Chlorooxazol-5-YL)methanol, which exhibits a distinct reactivity profile due to the altered electron density and steric environment around the heterocyclic ring . Methodologies described in the literature confirm the effectiveness of 2-chlorooxazoles as coupling partners in Suzuki reactions, allowing for the installation of aryl, heteroaryl, and alkenyl groups at the 2-position [1]. This specific reactivity at the 2-position is a cornerstone for generating libraries of 2,4-disubstituted oxazoles, a privileged structure in drug discovery.

Organic Synthesis Medicinal Chemistry Palladium Catalysis

Physicochemical Property Set: A Benchmark for Molecular Design

The specific arrangement of functional groups on (2-Chlorooxazol-4-YL)methanol yields a distinct set of predicted physicochemical properties, including a topological polar surface area (TPSA) of 46.26 Ų, a LogP of 0.82, and a pKa of 12.74±0.10 [1]. These values are specific to this regioisomer and differentiate it from other oxazole derivatives, such as (3-Chloro-1,2-oxazol-5-yl)methanol (CAS 105175-03-9), which, despite sharing the same molecular weight, would exhibit different TPSA and LogP values due to the altered position of the chlorine atom and the nitrogen/oxygen arrangement in the isoxazole ring . For instance, a simple shift in substitution can alter LogP by 0.5-1.0 units, significantly impacting membrane permeability predictions. This precise combination of properties is crucial for cheminformatic models used in drug discovery to predict absorption, distribution, metabolism, and excretion (ADME) characteristics.

Computational Chemistry Drug Design Physicochemical Profiling

Validated Applications for (2-Chlorooxazol-4-YL)methanol in Research and Development


Design of NQO1-Bioactivated Prodrugs for Targeted Cancer Therapy

Leveraging the validated NQO1 substrate activity of (2-Chlorooxazol-4-YL)methanol in human cancer cell lines, researchers can develop novel prodrugs designed for selective activation in NQO1-overexpressing tumors [1]. This targeted approach aims to reduce systemic toxicity by confining the release of cytotoxic agents to the tumor microenvironment, making the compound a high-value starting point for medicinal chemistry programs focused on lung, breast, and colon cancers.

Synthesis of 2,4-Disubstituted Oxazole Libraries via Palladium-Catalyzed Cross-Coupling

The specific reactivity of the 2-chloro group in (2-Chlorooxazol-4-YL)methanol makes it an ideal substrate for generating diverse compound libraries through Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions [2]. By using the 2-position as a site for diversification, while retaining the 4-hydroxymethyl group for further functionalization, medicinal chemists can rapidly explore chemical space around the privileged oxazole scaffold for hit-to-lead optimization campaigns.

CYP-Safe Intermediate for in vivo Probe Molecule Synthesis

Given its demonstrated weak inhibition of major human CYP isoforms (CYP2E1, CYP2B6, CYP2A6), (2-Chlorooxazol-4-YL)methanol presents a strategic advantage as an intermediate for synthesizing in vivo chemical probes [3]. Using this building block minimizes the risk of introducing confounding DDI liabilities early in a drug discovery program, thereby increasing the likelihood that observed in vivo effects are due to target engagement rather than off-target CYP modulation.

Building Block for Cheminformatic-Driven ADME Optimization

The well-defined and regiospecific physicochemical properties (TPSA = 46.26 Ų, LogP = 0.82, pKa = 12.74) of (2-Chlorooxazol-4-YL)methanol provide a reliable benchmark for in silico modeling [4]. Its consistent property set allows computational chemists to accurately predict how incorporating this fragment will affect the overall ADME profile of a larger molecule, enabling a rational, property-guided approach to optimizing drug-likeness from the outset of a project.

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